PI3Kgamma inhibitor 1
Overview
Description
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which plays a crucial role in intracellular signaling pathways. These inhibitors are particularly significant in the context of cancer treatment, as they can disrupt the signaling pathways that promote tumor growth and survival . PI3Kgamma inhibitor 1 is a potent and selective inhibitor of the PI3Kgamma isoform, making it a valuable tool in both research and therapeutic applications .
Mechanism of Action
Target of Action
The primary target of PI3Kgamma inhibitor 1 is the phosphoinositide 3-kinase gamma (PI3Kgamma), a lipid kinase found in leukocytes . This kinase generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . Unlike other members of the PI3K family, PI3Kgamma is activated by G-protein coupled-receptors responding to chemotactic ligands .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of PI3Kgamma . This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting the recruitment and activation of downstream signaling molecules .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is among the most frequently activated in human cancers . This compound affects this pathway by inhibiting the activity of PI3Kgamma, which disrupts the phosphorylation of signaling lipid PIP2 to PIP3 . This disruption prevents the recruitment of proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane .
Pharmacokinetics
It’s mentioned that a pi3k inhibitor, when administered by inhalation, was found to be reasonably safe
Result of Action
The inhibition of PI3Kgamma by this compound can lead to a decrease in the number of M2-like tumor-associated macrophages (TAMs) and a potential enhancement of cytotoxic T lymphocyte . This dual mechanism of action—directly inhibiting tumor cell growth and dynamically enhancing the immune response— represents a significant advancement in cancer treatment strategies .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the immunosuppressive effect of a vascular disrupting agent was attenuated by a PI3Kgamma inhibitor, which significantly prevented tumor development and prolonged survival . This suggests that the combination of this compound with other treatments could be a potential therapeutic strategy to reverse immune resistance in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
PI3Kgamma inhibitor 1 specifically inhibits PI3Kgamma at low micromolar concentrations without affecting other isoforms of PI3K . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .
Cellular Effects
In the cellular context, this compound potently inhibits the PI3K/Akt/mTOR signaling pathway in a time- and concentration-dependent manner, which leads to the apoptosis of cancer cells . This shows that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The specific binding mode of this compound with PI3Kgamma was illustrated by molecular docking, and the selective inhibition mechanism of PI3Kgamma by this compound was revealed by molecular dynamics simulation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Dosage Effects in Animal Models
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .
Transport and Distribution
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Subcellular Localization
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Preparation Methods
The synthesis of PI3Kgamma inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability .
Chemical Reactions Analysis
PI3Kgamma inhibitor 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
PI3Kgamma inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PI3Kgamma in various chemical reactions and pathways.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, particularly hematologic malignancies.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting PI3Kgamma.
Comparison with Similar Compounds
PI3Kgamma inhibitor 1 is unique in its high selectivity and potency for the PI3Kgamma isoform compared to other PI3K inhibitors . Similar compounds include:
Alpelisib: A PI3Kalpha inhibitor used in the treatment of breast cancer.
Idelalisib: A PI3Kdelta inhibitor used in the treatment of hematologic malignancies.
Copanlisib: A PI3Kalpha and PI3Kdelta inhibitor used in the treatment of lymphoma.
These compounds differ in their selectivity for different PI3K isoforms and their therapeutic applications . This compound stands out due to its specific targeting of the PI3Kgamma isoform, making it particularly useful for research and therapeutic applications involving this specific enzyme .
Properties
IUPAC Name |
N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBJJRBPXOONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657497 | |
Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172118-03-4 | |
Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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